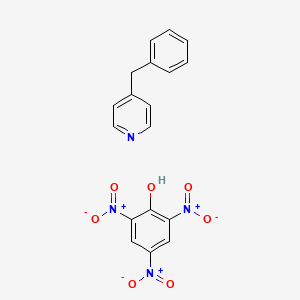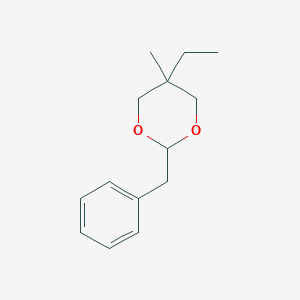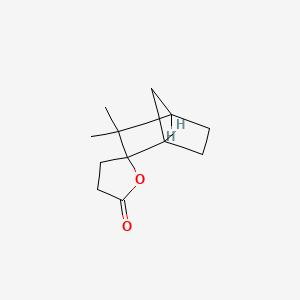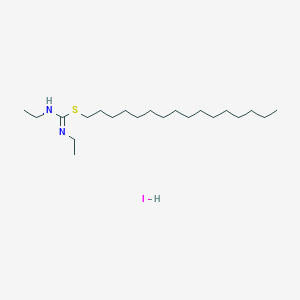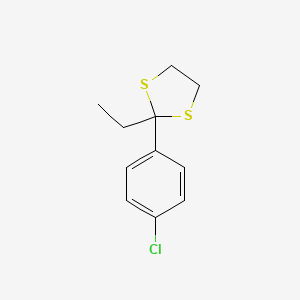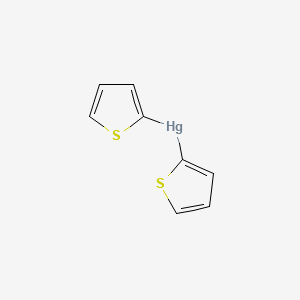![molecular formula C22H29NO B14728205 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol CAS No. 5426-29-9](/img/structure/B14728205.png)
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a dimethylaminomethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.
Cyclohexyl Group Introduction: The cyclohexyl group can be added via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate intermediate.
Dimethylaminomethyl Group Addition: The dimethylaminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, dimethylamine, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl and cyclohexyl groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzyl and cyclohexyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-2-cyclohexylphenol: Lacks the dimethylaminomethyl group, resulting in different chemical properties and biological activities.
2-Cyclohexyl-6-[(dimethylamino)methyl]phenol:
4-Benzyl-6-[(dimethylamino)methyl]phenol: Lacks the cyclohexyl group, leading to variations in its chemical behavior and uses.
Uniqueness
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzyl, cyclohexyl, and dimethylaminomethyl groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5426-29-9 |
|---|---|
Molekularformel |
C22H29NO |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
4-benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C22H29NO/c1-23(2)16-20-14-18(13-17-9-5-3-6-10-17)15-21(22(20)24)19-11-7-4-8-12-19/h3,5-6,9-10,14-15,19,24H,4,7-8,11-13,16H2,1-2H3 |
InChI-Schlüssel |
LZQLEUJFVOTLFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C(=CC(=C1)CC2=CC=CC=C2)C3CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
